molecular formula C20H22F2N4O B10942508 7-(difluoromethyl)-N-(3-methylbutyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(3-methylbutyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10942508
M. Wt: 372.4 g/mol
InChI Key: DLUDYBWCZRXTIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N~3~-ISOPENTYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . In some cases, trifluoroacetic acid is used, which predominantly forms 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl and isopentyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce pyrazolo[1,5-a]pyrimidine alcohols.

Scientific Research Applications

7-(DIFLUOROMETHYL)-N~3~-ISOPENTYL-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used

Properties

Molecular Formula

C20H22F2N4O

Molecular Weight

372.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-methylbutyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H22F2N4O/c1-12(2)8-9-23-20(27)15-11-24-26-17(18(21)22)10-16(25-19(15)26)14-6-4-13(3)5-7-14/h4-7,10-12,18H,8-9H2,1-3H3,(H,23,27)

InChI Key

DLUDYBWCZRXTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC(C)C

Origin of Product

United States

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